Cas no 34386-42-0 (1-(4-tert-Butylphenyl)ethanol)

1-(4-tert-Butylphenyl)ethanol structure
1-(4-tert-Butylphenyl)ethanol structure
Product Name:1-(4-tert-Butylphenyl)ethanol
Numero CAS:34386-42-0
MF:C12H18O
MW:178.270723819733
MDL:MFCD00021869
CID:315786
PubChem ID:260731
Update Time:2024-10-29

1-(4-tert-Butylphenyl)ethanol Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol,4-(1,1-dimethylethyl)-a-methyl-
    • 1-(4-tert-butylphenyl)ethanol
    • (+/-)-1-(4-t-butylphenyl)ethanol
    • 1-(4-(tert-butyl)phenyl)ethan-1-ol
    • 1-(p-tert-Butylphenyl)ethanol
    • 1-[4-(t-butyl)phenyl]ethanol
    • 4-(t-Butyl)phenylethanol
    • AC1L63RD
    • AC1Q2BSV
    • AC1Q2BSW
    • AC1Q76TE
    • NCIOpen2_001341
    • NSC92388
    • SureCN2644008
    • 1-(4-t-butyl-phenyl)ethanol
    • 4-tert-Butyl-.alpha.-methylbenzyl alcohol
    • (+)-p-tert.-butyl-alpha-methylbenzyl alcohol
    • Z228586202
    • NSC-92388
    • DTXSID50293804
    • BEA32512
    • SCHEMBL2644008
    • 4-tert-Butyl-alpha-methylbenzyl alcohol
    • AKOS000125904
    • EN300-35738
    • 1-(4-tert-Butylphenyl)ethanol #
    • Benzenemethanol, 4-(1,1-dimethylethyl)-.alpha.-methyl-
    • (+)-4-tert.-butyl-alpha-methylbenzyl alcohol
    • 1-(4-tert-butyl-phenyl)-ethanol
    • CS-0247122
    • Benzenemethanol,1-dimethylethyl)-.alpha.-methyl-
    • BEA32514
    • 4-(TERT-BUTYL)-ALPHA-METHYLBENZYLALCOHOL
    • AKOS016899535
    • F83204
    • 34386-42-0
    • FT-0702856
    • 1-(4-tert-butylphenyl)ethan-1-ol
    • 4-(TERT-BUTYL)-ALPHA-METHYLBENZYL ALCOHOL
    • DA-06626
    • 1-(4-tert-Butylphenyl)ethanol
    • MDL: MFCD00021869
    • Inchi: 1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3
    • Chiave InChI: KEJQAXFZHFUFBI-UHFFFAOYSA-N
    • Sorrisi: OC(C)C1C=CC(=CC=1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 178.13600
  • Massa monoisotopica: 178.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 149
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Densità: 0.952
  • Punto di ebollizione: 225.2°Cat760mmHg
  • Punto di infiammabilità: 105.5°C
  • Indice di rifrazione: 1.507
  • PSA: 20.23000
  • LogP: 3.03740

1-(4-tert-Butylphenyl)ethanol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B814153-100mg
1-(4-tert-Butylphenyl)ethanol
34386-42-0
100mg
$ 150.00 2023-04-18
TRC
B814153-1g
1-(4-tert-Butylphenyl)ethanol
34386-42-0
1g
$ 800.00 2023-09-08
TRC
B814153-250mg
1-(4-tert-Butylphenyl)ethanol
34386-42-0
250mg
65.00 2021-08-15
TRC
B814153-500mg
1-(4-tert-Butylphenyl)ethanol
34386-42-0
500mg
$ 666.00 2023-04-18
TRC
B814153-2.5g
1-(4-tert-Butylphenyl)ethanol
34386-42-0
2.5g
350.00 2021-08-15
abcr
AB427067-1 g
1-(4-tert-Butylphenyl)ethanol
34386-42-0
1g
€364.80 2023-04-23
abcr
AB427067-5 g
1-(4-tert-Butylphenyl)ethanol
34386-42-0
5g
€1020.80 2023-04-23
Enamine
EN300-35738-0.05g
1-(4-tert-butylphenyl)ethan-1-ol
34386-42-0 96%
0.05g
$188.0 2023-02-13
Enamine
EN300-35738-0.1g
1-(4-tert-butylphenyl)ethan-1-ol
34386-42-0 96%
0.1g
$280.0 2023-02-13
Enamine
EN300-35738-0.25g
1-(4-tert-butylphenyl)ethan-1-ol
34386-42-0 96%
0.25g
$400.0 2023-02-13

1-(4-tert-Butylphenyl)ethanol Letteratura correlata

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